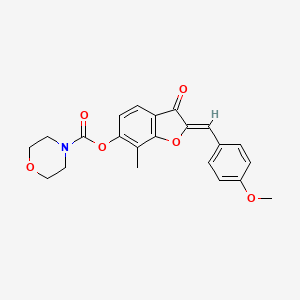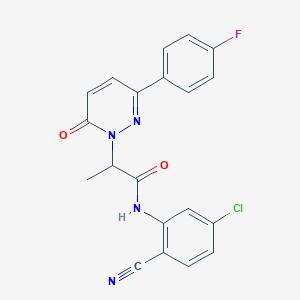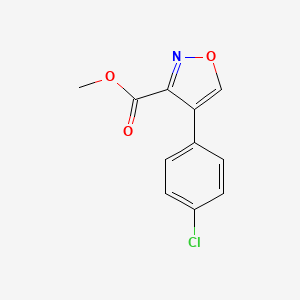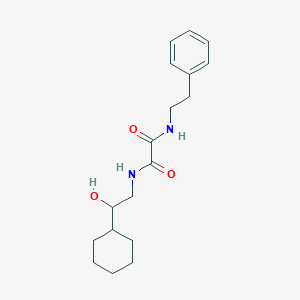![molecular formula C13H9BrFNO B2665488 4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol CAS No. 1351481-69-0](/img/structure/B2665488.png)
4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol” is a synthetic organic compound. It is a colorless solid and has a molecular weight of 294.12 .
Synthesis Analysis
The synthesis of this compound involves quantum mechanical calculations . The yield of the synthesis process is 73.91%, producing 0.0442g of the compound .Molecular Structure Analysis
The molecular formula of the compound is C13H9BrFNO . The structure of the compound has been confirmed by IR and H-NMR spectral characterization .Chemical Reactions Analysis
The mechanism of excitation and emission of the compound is well understood with the help of quantum mechanical calculations . The compound has been synthesized as a zinc complex .Physical And Chemical Properties Analysis
The compound is a colorless solid with a molecular weight of 294.12 . It has a melting point of over 350°C .Aplicaciones Científicas De Investigación
Metal Ion Detection and Sensing Applications
The compound has been utilized in the design of fluorescence active bromoaniline-based Schiff base chemosensors, specifically for the selective and notable detection of Cu2+ and Zn2+ ions. These chemosensors exhibit notable sensing phenomena, optimized by UV–vis spectral analyses and theoretical calculations, highlighting their potential in constructing molecular memory devices due to their multisensoric properties. Additionally, their DNA- and human serum albumin (HSA)-binding efficacies have been examined, showing significant potential for biological sensing applications (Das et al., 2021).
Structural and Thermal Analyses of Metal Complexes
The synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes of the compound have provided insights into their distorted square pyramidal and octahedral geometries. These studies contribute to the understanding of the thermal stability and decomposition processes of such complexes, which are crucial for their application in various fields including catalysis and material science (Takjoo et al., 2013).
Synthesis and Characterization of Schiff Bases
Research on the synthesis and characterization of Schiff base compounds derived from bromosalicylaldehyde and amines has provided valuable data on their crystalline structure, hydrogen bonding, and intramolecular interactions. Such studies are foundational for developing advanced materials with potential applications in molecular recognition, sensing, and catalysis (Grivani et al., 2013).
Computational Studies for Molecular Design
DFT computational studies have been employed to investigate the molecular structure, electrostatic potential, and orbital energies of bromo-fluoro Schiff base compounds. These studies are instrumental in predicting the compound's reactivity, stability, and potential as multidentate ligands for the formation of metal complexes with diverse coordination geometries. This research aids in the design of new materials with desired electronic and optical properties (Tanak, 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-2-[(2-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARSEXTBJQNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)
![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)
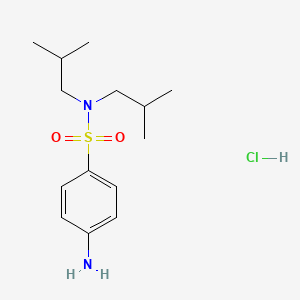

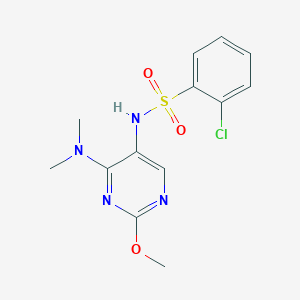

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)
